![molecular formula C17H13ClN4O B11452599 2-{4-amino-6-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11452599.png)
2-{4-amino-6-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol
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Overview
Description
2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethenyl Group: The ethenyl group is introduced through a reaction involving a chlorophenyl derivative and a suitable reagent.
Amination: The amino group is introduced via a nucleophilic substitution reaction.
Phenol Group Addition: The phenol group is added through a coupling reaction with a phenolic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and phenol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-AMINO-6-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL
- 2-{4-AMINO-6-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL
Uniqueness
2-{4-AMINO-6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H13ClN4O |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[4-amino-6-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C17H13ClN4O/c18-13-7-3-1-5-11(13)9-10-15-20-16(22-17(19)21-15)12-6-2-4-8-14(12)23/h1-10,23H,(H2,19,20,21,22)/b10-9+ |
InChI Key |
VUZMILIMLHLBFJ-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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